molecular formula C6H5BF3NO2 B1326533 (6-(Trifluoromethyl)pyridin-3-yl)boronic acid CAS No. 868662-36-6

(6-(Trifluoromethyl)pyridin-3-yl)boronic acid

Cat. No. B1326533
M. Wt: 190.92 g/mol
InChI Key: BNTIPMNMTIAWIW-UHFFFAOYSA-N
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Description

“(6-(Trifluoromethyl)pyridin-3-yl)boronic acid” is a chemical compound with the CAS Number: 868662-36-6 . It has a molecular weight of 190.92 and its IUPAC name is 6-(trifluoromethyl)-3-pyridinylboronic acid . It is used as an important raw material and intermediate in organic synthesis, agrochemical, pharmaceutical and dyestuff field .


Molecular Structure Analysis

The InChI code for “(6-(Trifluoromethyl)pyridin-3-yl)boronic acid” is 1S/C6H5BF3NO2/c8-6(9,10)5-2-1-4(3-11-5)7(12)13/h1-3,12-13H . This code provides a specific textual representation of the compound’s molecular structure.


Chemical Reactions Analysis

Boronic acids, including “(6-(Trifluoromethyl)pyridin-3-yl)boronic acid”, are often used in Suzuki–Miyaura cross-coupling reactions . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .


Physical And Chemical Properties Analysis

“(6-(Trifluoromethyl)pyridin-3-yl)boronic acid” is a white to pale yellow crystal or powder . It is stored in a refrigerator and shipped at room temperature .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Processes : The synthesis of related compounds, like 2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid, involves specific conditions such as low temperature and controlled pH for high yield and purity (Liu Guoqua, 2014).
  • Characterization Techniques : High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) are used for characterizing these compounds, ensuring their structure and purity meet the desired standards (Liu Guoqua, 2014).

Applications in Organic Chemistry

  • Suzuki Cross-Coupling Reactions : Pyridine-4-boronic esters derived from similar compounds have been successfully used in Suzuki cross-coupling reactions with various (hetero)aryl bromides (F. Batool et al., 2016).
  • Formation of Novel Compounds : These boronic acids and esters enable the creation of new pyridines libraries and other complex organic compounds (A. Bouillon et al., 2003).

Catalysis and Chemical Reactions

  • Lewis Acid Reactivity : Tris(pentafluorophenyl)borane, a related compound, is used as a catalyst in organic and organometallic chemistry due to its strong Lewis acid properties (G. Erker, 2005).
  • Activation in Polymerization : These boronic acids are involved in Ziegler-Natta chemistry, particularly in olefin polymerization (G. Erker, 2005).

Development of New Materials

  • Optical Sensors : Boronic acid derivatives have been used in the development of highly sensitive optical sensors for detecting water in solvents (Shuhei Tsumura et al., 2020).
  • Electrolyte Additives : In lithium-ion batteries, boron trifluoride complexes, a class to which these boronic acids belong, have been investigated as electrolyte additives for performance enhancement (Mengyun Nie et al., 2016).

Safety And Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

properties

IUPAC Name

[6-(trifluoromethyl)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BF3NO2/c8-6(9,10)5-2-1-4(3-11-5)7(12)13/h1-3,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTIPMNMTIAWIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80648808
Record name [6-(Trifluoromethyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-(Trifluoromethyl)pyridin-3-yl)boronic acid

CAS RN

868662-36-6
Record name [6-(Trifluoromethyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Trifluoromethyl)pyridine-5-boronic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
K Kuramoto, Y Sawada, N Ishibashi… - Chemical and …, 2020 - jstage.jst.go.jp
Novel 3, 5-dimethylpyridin-4 (1H)-one scaffold compounds were synthesized and evaluated as AMP-activated protein kinase (AMPK) activators. Unlike direct AMPK activators, this …
Number of citations: 2 www.jstage.jst.go.jp
JL Methot, H Zhou, MA McGowan… - Journal of Medicinal …, 2021 - ACS Publications
The approvals of idelalisib and duvelisib have validated PI3Kδ inhibitors for the treatment for hematological malignancies driven by the PI3K/AKT pathway. Our program led to the …
Number of citations: 5 pubs.acs.org
Y Liu, Y Zhao, Q Ren, Z Zhou, H Chai… - Journal of Molecular …, 2020 - Elsevier
A bipyridyl compound is a common ligand, and a complex formed after complexation with a metal is used to catalyze an organic reaction. Herein, 6,6′-bis(trifluoromethyl)-3,3′-…
Number of citations: 8 www.sciencedirect.com
H Chen, M Volgraf, S Do, A Kolesnikov… - Journal of Medicinal …, 2018 - ACS Publications
Transient receptor potential ankyrin 1 (TRPA1) is a non-selective cation channel expressed in sensory neurons where it functions as an irritant sensor for a plethora of electrophilic …
Number of citations: 33 pubs.acs.org
Y Chen, Y Ning, Z Chen, Y Xue, Q Wu, W Duan… - European Journal of …, 2023 - Elsevier
Interleukin-1 receptor associated kinase 4 (IRAK4) is a critical mediator of MYD88 L265P-induced NF-κB activation, indicating it is a promising therapeutic target for diffuse large B-cell …
Number of citations: 1 www.sciencedirect.com
Q Guo, C Yu, C Zhang, Y Li, T Wang… - Journal of medicinal …, 2018 - ACS Publications
On the basis of novel pyrazino[2,3-c]quinolin-2(1H)-one scaffold, we designed and identified a highly selective, potent and oral mTOR inhibitor, 9m. Compound 9m showed low …
Number of citations: 16 pubs.acs.org
L Da Costa, E Scheers, A Coluccia, A Rosetti… - European Journal of …, 2017 - Elsevier
Rhinovirus (RV), member of the Enterovirus genus, is known to be involved in more than half of the common colds. Through advances in molecular biology, rhinoviruses have also been …
Number of citations: 11 www.sciencedirect.com
VC Polites - 2022 - search.proquest.com
In the past decade, renewed interest in odd-electron pathways has reaffirmed organic chemistry’s indispensable role in the synthesis of complex molecules and in drug-discovery efforts…
Number of citations: 3 search.proquest.com
LV Tunstall - 2018 - eprints.keele.ac.uk
This research explored the optimisation of three novel antimalarial series based on the MMV compound leads shown below. Extensive research began to optimise these potent hits …
Number of citations: 4 eprints.keele.ac.uk
P Liu, L Wang, BG DuBois, VJ Colandrea… - ACS Medicinal …, 2018 - ACS Publications
We report herein the design and synthesis of a series of orally active, liver-targeted hypoxia-inducible factor prolyl hydroxylase (HIF-PHD) inhibitors for the treatment of anemia. In order …
Number of citations: 15 pubs.acs.org

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